(2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid

Description

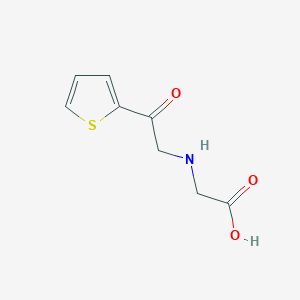

(2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid is a sulfur-containing organic compound featuring a thiophene ring (a five-membered aromatic heterocycle with a sulfur atom), an oxo group, an ethylamino moiety, and an acetic acid backbone. For example, 2-Oxo-2-(2-thienyl)acetic acid (C₆H₄O₃S) is structurally related, comprising a thiophene ring directly bonded to a glyoxylic acid group (oxo-acetic acid) .

Properties

IUPAC Name |

2-[(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-6(4-9-5-8(11)12)7-2-1-3-13-7/h1-3,9H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGWVGWBXVSRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid typically involves the reaction of thiophene-2-carboxylic acid with ethylamine and subsequent oxidation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Inhibition of mPGES-1

One of the most significant applications of (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid is its role as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in various inflammatory processes and cancer progression.

A study identified this compound as a promising lead for developing selective mPGES-1 inhibitors. The compound exhibited low micromolar inhibitory activity against mPGES-1, with IC50 values indicating effective inhibition in A549 lung carcinoma cell lines. Notably, the compound induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. By inhibiting mPGES-1, it selectively reduces PGE2 levels associated with inflammatory diseases without affecting other prostanoids critical for physiological functions. This selectivity may help mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional COX inhibitors .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that yield high purity products suitable for further research and development. The compound's molecular formula is C8H9NO3S, with a molecular weight of 199.23 g/mol. Its structure features a thiophene ring, which contributes to its biological activity .

Study on Cell Viability and Apoptosis

In a detailed study, A549 cells were treated with varying concentrations of this compound to assess cell viability and apoptosis induction. The results indicated a significant reduction in cell viability with increasing concentrations of the compound, alongside an increase in apoptotic markers after 48 hours of treatment .

| Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 5 | 85 | 10 |

| 10 | 70 | 25 |

| 20 | 50 | 50 |

Inhibition Studies on PGE2 Production

The inhibition of PGE2 production was evaluated using an enzyme immunoassay kit after treating A549 cells with this compound. The results demonstrated a dose-dependent decrease in PGE2 levels, confirming the compound's efficacy as an mPGES-1 inhibitor.

| Treatment (μM) | PGE2 Levels (pg/mL) |

|---|---|

| Control | 300 |

| 10 | 200 |

| 20 | 100 |

Mechanism of Action

The mechanism of action of (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physical properties, and applications of (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid and its analogs:

Key Structural and Functional Differences:

2-(Methylamino)-2-oxoacetic acid lacks the thiophene ring but shares the oxo-acetic acid and amino motifs, making it a simpler analog .

Hydrogen Bonding and Stability: 2-Oxo-2-(2-thienyl)acetic acid forms stable hydrogen-bonded dimers in the solid state, a feature likely shared by the title compound due to its carboxylic acid and amino groups . Thiophene-2-acetic acid lacks an oxo group but exhibits similar solubility in polar solvents, suggesting comparable bioavailability .

Synthetic Routes :

- Ethyl chlorooxoacetate is a common reagent in synthesizing oxo-acetic acid derivatives (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid via nucleophilic substitution) . The title compound may be synthesized similarly by reacting ethyl chlorooxoacetate with a thiophene-containing amine.

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830) demonstrates neuroactive properties, suggesting that amino-oxo-acetic acid derivatives may interact with biological targets .

Research Findings and Data Gaps

- Crystallography : The disordered thienyl ring in 2-Oxo-2-(2-thienyl)acetic acid (91.3% occupancy) suggests conformational flexibility, which may influence the title compound’s packing and stability .

- Safety and Handling : Thiophene-containing compounds (e.g., Thiophene-2-acetic acid ) require careful handling due to moderate toxicity (H302: harmful if swallowed) .

Biological Activity

The compound (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid , also referred to as a derivative of thiophene-based amino acids, has garnered attention in recent years due to its potential biological activities. This article summarizes the existing literature regarding its biological properties, including antioxidant, anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a thiophene ring, which is known for its diverse biological activities. The presence of the keto group and the ethylamino moiety further enhances its pharmacological potential. The molecular formula is represented as .

Antioxidant Activity

Research indicates that derivatives containing a thiophene moiety often exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated high radical scavenging activity, outperforming standard antioxidants like ascorbic acid. The antioxidant activity is typically assessed using assays such as DPPH and ABTS, where results show varying degrees of efficacy based on structural modifications.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For example, compounds with the 1,2,4-triazole moiety have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Case Study: Anticancer Activity in Cell Lines

A notable study evaluated the effects of related compounds on breast cancer cell lines (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications to the thiophene structure can enhance anticancer efficacy.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 12 | MCF-7 |

| B | 15 | HeLa |

| C | 8 | A549 |

Antimicrobial Activity

Antimicrobial properties of thiophene derivatives are well-documented. The compound exhibits activity against a range of bacteria and fungi. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL for certain derivatives against Gram-positive bacteria such as Staphylococcus aureus.

Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 6.25 | Vancomycin |

| Escherichia coli | 12.5 | Ciprofloxacin |

| Candida albicans | 8 | Fluconazole |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The thiophene ring contributes to electron donation, which neutralizes free radicals.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Membrane Disruption : Antimicrobial action may involve disruption of microbial cell membranes.

Q & A

Q. What are the recommended synthetic routes for (2-Oxo-2-thiophen-2-yl-ethylamino)-acetic acid, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed:

- Step 1 : React ethyl oxalyl chloride with 2-thiophen-2-yl-ethylamine to form the intermediate ester.

- Step 2 : Hydrolyze the ester under acidic or basic conditions to yield the final carboxylic acid derivative. Optimization includes controlling temperature (0–5°C during esterification to minimize side reactions) and using anhydrous solvents to prevent hydrolysis of the oxalyl chloride. Characterization via -NMR and IR spectroscopy confirms intermediate purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

- X-ray crystallography : Use SHELX software for refinement to determine bond lengths, angles, and intramolecular hydrogen bonding (e.g., between the carbonyl and amine groups). This confirms the planar configuration of the thiophene-oxoethyl moiety .

- NMR : -NMR distinguishes keto-enol tautomers by observing chemical shifts at ~170 ppm (C=O) and ~90 ppm (enolic C-OH). Integration of -NMR peaks quantifies tautomeric ratios in solution .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular orbitals, electrostatic potential surfaces, and dipole moments. Basis sets like 6-311+G(d,p) account for electron correlation. Validation involves comparing computed IR spectra with experimental data to refine functional selection .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of derivatives?

- Protecting groups : Temporarily block the amine group with tert-butoxycarbonyl (Boc) to direct reactivity to the thiophene ring.

- Catalytic control : Use palladium catalysts for Suzuki-Miyaura coupling to functionalize the thiophene moiety selectively. Monitor by LC-MS to identify byproducts .

Q. How do advanced DFT frameworks improve accuracy in modeling tautomeric equilibria?

Incorporate exact exchange terms (e.g., in the M06-2X functional) to better model hydrogen bonding and non-covalent interactions. Solvent effects are simulated using the Polarizable Continuum Model (PCM) to predict tautomeric stability in aqueous vs. non-polar environments .

Q. What in vitro assays are appropriate for evaluating neurological activity?

- Receptor binding assays : Radiolabeled ligands (e.g., -GABA) test affinity for neurotransmitter receptors.

- Cellular models : Primary neuronal cultures assess neuroprotective effects under oxidative stress (e.g., HO-induced apoptosis). Dose-response curves (0.1–100 µM) determine EC values .

Q. How can HPLC-MS resolve co-eluting impurities in analytical quantification?

Q. How should contradictions between experimental and computational vibrational spectra be resolved?

Re-examine the functional group assignment:

- Experimental IR peaks at 1680 cm may indicate C=O stretching, but DFT simulations at 1710 cm suggest anharmonicity or solvent effects.

- Adjust computational parameters (e.g., scaling factors) or repeat experiments in a controlled argon matrix .

Q. What safety protocols are critical for handling this compound in aqueous solutions?

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose as hazardous waste .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO) to the thiophene ring to enhance electrophilicity.

- Bioisosteres : Replace the acetic acid moiety with sulfonic acid to improve solubility. Test analogs in enzyme inhibition assays (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.